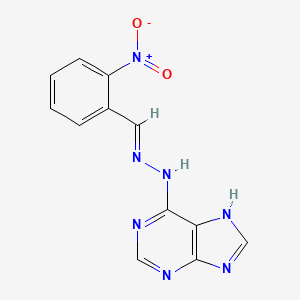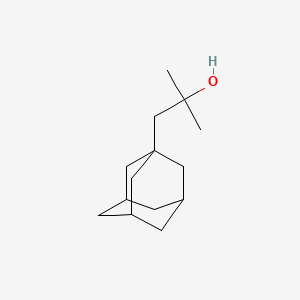
1-(1-Adamantyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-methylpropan-2-ol is an organic compound featuring an adamantane core, a unique tricyclic hydrocarbon structure, and a tertiary alcohol functional group
Mechanism of Action
Target of Action
Adamantane derivatives have been found to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives have been reported to exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives have been associated with a variety of chemical and catalytic transformations .
Pharmacokinetics
Adamantane derivatives have been reported to undergo various metabolic transformations .
Action Environment
Adamantane derivatives have been reported to exhibit unique structural, biological, and stimulus-responsive properties .
Biochemical Analysis
Biochemical Properties
The adamantyl group in 1-(1-Adamantyl)-2-methylpropan-2-ol is known to interact with various biomolecules. For instance, it has been reported that adamantyl compounds can interact with transition metals, forming complexes that exhibit unique properties
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Given the stability of the adamantyl group, it is likely that this compound exhibits good stability. The changes in its effects over time and any potential degradation products need to be investigated .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that adamantyl compounds can undergo hydroxylation
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the acid-catalyzed hydration of 1-(1-adamantyl)-2-methylpropene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into different adamantane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation; nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation: Adamantanone or adamantane carboxylic acid.
Reduction: Various reduced adamantane derivatives.
Substitution: Halogenated adamantane compounds or other substituted derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.
Industry: Utilized in the development of advanced materials, including high-performance polymers and nanomaterials.
Comparison with Similar Compounds
Adamantane: The parent hydrocarbon structure, used as a reference for comparing derivatives.
1-Adamantanol: A simpler alcohol derivative of adamantane.
Amantadine: An antiviral drug with a similar adamantane core but different functional groups.
Memantine: A medication used to treat Alzheimer’s disease, featuring an adamantane structure with different substituents.
Uniqueness: 1-(1-Adamantyl)-2-methylpropan-2-ol stands out due to its specific combination of a tertiary alcohol group and an adamantane core, providing unique chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust and versatile molecular scaffolds.
Properties
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
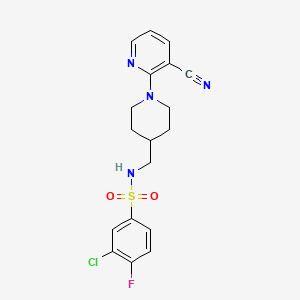
![Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2543649.png)
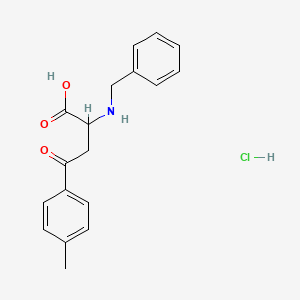
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)

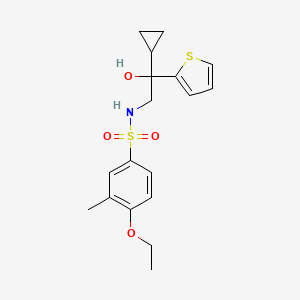
![N-cyclopentyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2543656.png)
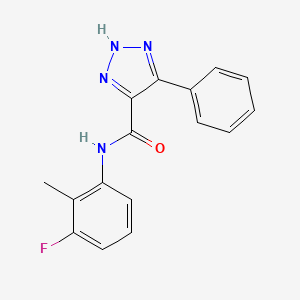
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2543661.png)
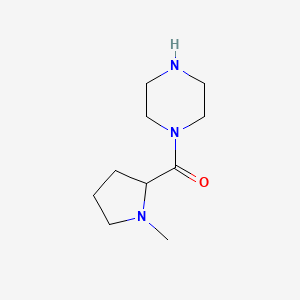
![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
